molecular formula C7H12O3 B14336841 5-(Methoxymethoxy)pent-3-YN-1-OL CAS No. 108275-12-3

5-(Methoxymethoxy)pent-3-YN-1-OL

Cat. No.: B14336841
CAS No.: 108275-12-3
M. Wt: 144.17 g/mol
InChI Key: WHTILUIBJGURKO-UHFFFAOYSA-N
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Description

5-(Methoxymethoxy)pent-3-YN-1-OL is a chemical compound with the molecular formula C7H12O3 It is characterized by the presence of a methoxymethoxy group attached to a pent-3-yn-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethoxy)pent-3-YN-1-OL typically involves the reaction of pent-3-yn-1-ol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the methoxymethyl ether group. The general reaction scheme is as follows:

Pent-3-yn-1-ol+Methoxymethyl chlorideNaHThis compound\text{Pent-3-yn-1-ol} + \text{Methoxymethyl chloride} \xrightarrow{\text{NaH}} \text{this compound} Pent-3-yn-1-ol+Methoxymethyl chlorideNaH​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethoxy)pent-3-YN-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Oxidation: Formation of 5-(Methoxymethoxy)pent-3-YN-1-al or 5-(Methoxymethoxy)pent-3-YN-1-one.

    Reduction: Formation of 5-(Methoxymethoxy)pent-3-en-1-ol or 5-(Methoxymethoxy)pentane-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Methoxymethoxy)pent-3-YN-1-OL has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules. It can be used in the study of enzyme kinetics and inhibition.

    Medicine: Explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Methoxymethoxy)pent-3-YN-1-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxymethoxy group can enhance the compound’s solubility and stability, facilitating its interaction with molecular targets. The triple bond and hydroxyl group provide sites for further chemical modifications, allowing for the fine-tuning of its activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Pent-3-yn-1-ol: Lacks the methoxymethoxy group, making it less versatile in certain reactions.

    5-(Methoxymethoxy)pent-2-YN-1-OL: Similar structure but with the triple bond at a different position, leading to different reactivity and properties.

    3-(Methoxymethoxy)pent-3-YN-1-OL: The position of the methoxymethoxy group affects its chemical behavior and applications.

Uniqueness

5-(Methoxymethoxy)pent-3-YN-1-OL stands out due to the presence of both a methoxymethoxy group and a triple bond in its structure. This combination provides unique reactivity and versatility, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

108275-12-3

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

5-(methoxymethoxy)pent-3-yn-1-ol

InChI

InChI=1S/C7H12O3/c1-9-7-10-6-4-2-3-5-8/h8H,3,5-7H2,1H3

InChI Key

WHTILUIBJGURKO-UHFFFAOYSA-N

Canonical SMILES

COCOCC#CCCO

Origin of Product

United States

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